Mycophenolic acid lactone

Descripción

Nomenclature and Chemical Classification of Mycophenolic Acid Lactone

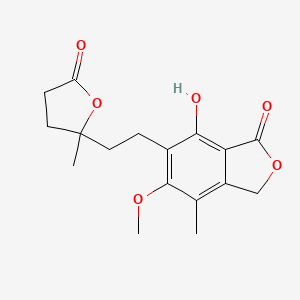

This compound is identified by several systematic and common names, reflecting its chemical structure and its relationship to parent compounds. Chemically, it is classified as a member of the 2-benzofuran class of organic compounds. nih.gov Its structure features a complex ring system, including a 3H-isobenzofuran-1-one backbone and a tetrahydrofuran (B95107) ring. ontosight.aiontosight.ai It is also categorized as a gamma-lactone and a phenol. nih.govnih.gov The compound exists in different stereoisomeric forms, including (S), (R), and racemic ((+/-) or (RS)) mixtures, which are important for its specific chemical and biological characterization. ontosight.aiontosight.aincats.io

| Identifier Type | Identifier |

| Systematic (IUPAC) Name | 7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one nih.gov |

| Common Synonyms | Mycophenolate mofetil related compound B; Mycophenolate mofetil impurity H ontosight.aincats.iomedkoo.com |

| CAS Number | 26675-76-3 (for the racemic form) nih.gov |

| Molecular Formula | C₁₇H₂₀O₆ ncats.ionih.govbiosynth.com |

| Molecular Weight | 320.34 g/mol ncats.iobiosynth.com |

Historical Context of Mycophenolic Acid and its Analogues in Research

The story of this compound is intrinsically linked to the discovery of its parent compound, mycophenolic acid (MPA). In 1893, the Italian scientist Bartolomeo Gosio first isolated MPA from the fungus Penicillium glaucum (now known as P. brevicompactum). wikipedia.orgresearchgate.net He identified it as the first pure, crystalline antibiotic, demonstrating its ability to inhibit the growth of the anthrax bacterium. wikipedia.orgresearchgate.net

Despite this early discovery, MPA was largely forgotten until it was rediscovered by American scientists C.L. Alsberg and O.M. Black in 1912, who gave it its current name. wikipedia.org For decades, research focused on its antibiotic, antiviral, and antifungal properties. nih.govwikipedia.org The pivotal shift in its research trajectory occurred in the latter half of the 20th century with the discovery of its potent immunosuppressive properties. wikipedia.orgnih.gov Researchers found that MPA is a non-competitive and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for the proliferation of lymphocytes. nih.govmostwiedzy.pl

This discovery spurred the development of MPA analogues to enhance its therapeutic potential, primarily by improving its bioavailability. nih.gov This led to the synthesis of mycophenolate mofetil (MMF), a prodrug that is efficiently hydrolyzed in the body to the active MPA. nih.gov this compound is a key metabolite in this context, formed during the metabolic processing of MPA. ontosight.aibiosynth.com The historical journey from a forgotten antibiotic to a cornerstone of immunosuppressive therapy highlights the continuous evolution of research surrounding MPA and its related compounds. researchgate.netnih.gov

Significance of this compound in Academic Research

This compound holds considerable importance in academic and pharmaceutical research for several reasons. Its primary significance stems from its role as a metabolite of both mycophenolic acid (MPA) and its prodrug, mycophenolate mofetil (MMF). ontosight.ai Understanding the formation and activity of this lactone is essential for a complete understanding of the pharmacokinetic and pharmacodynamic profile of MMF-based therapies. ontosight.aiontosight.ai

In analytical chemistry, this compound serves as a critical reference material and analytical standard for High-Performance Liquid Chromatography (HPLC). biosynth.com Regulatory bodies like the U.S. Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate the quantification of related compounds, including the lactone (designated as Mycophenolate Mofetil Related Compound B), to ensure the purity and consistency of pharmaceutical formulations. ontosight.ai

Furthermore, the core structure of mycophenolic acid, including its lactone moiety, is a subject of intense research for the development of new therapeutic agents. Academic research continues to explore the synthesis of novel MPA analogues to enhance or modify its biological activity. For instance, recent studies have focused on creating derivatives with potential applications beyond immunosuppression, particularly in oncology.

Detailed Research Findings:

Enzyme Inhibition: Like its parent compound, this compound is studied in the context of inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH). MPA is active against both human isoforms of the enzyme, IMPDH I and IMPDH II, the latter of which is often overexpressed in neoplastic cells, making it a target for anticancer research. pg.edu.pl

Anticancer Research: Inspired by the antiproliferative mechanism of MPA, researchers are actively designing and synthesizing new analogues. A 2024 study detailed the modification of MPA into new analogues that were evaluated for cytotoxicity against osteosarcoma cancer cell lines. nih.gov One potent analogue demonstrated significant inhibition of IMPDH2 and the ability to bind effectively to key proteins involved in cancer therapy, such as VEGFR-2 and CDK2, suggesting it could be a starting point for developing new anticancer drugs. nih.govacs.org The cytotoxic activity of these analogues was found to be consistent with molecular docking studies, which investigate the binding affinity between the compound and target enzymes. acs.org

Structure-Activity Relationship (SAR) Studies: Research into monocyclic analogues of MPA has revealed crucial details about its structure-activity relationship. Studies have shown that the lactone ring is important for its biological activity. acs.org For example, analogues lacking the lactone moiety were found to be significantly less cytotoxic than MPA. acs.org This underscores the importance of the lactone structure in the compound's mechanism of action and guides the synthesis of new derivatives. mostwiedzy.plpg.edu.pl

The continued investigation into this compound and other MPA analogues highlights a dynamic field of research aimed at leveraging a century-old discovery for modern therapeutic challenges. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIDHOJWGSPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26675-76-3 | |

| Record name | Mycophenolic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-7-hydroxy-5-methoxy-4-methyl-6-[2-(5-methyl-2-oxo-tetrahydrofuran-5-yl)-ethyl]-3H-isobenzofuranyl-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G65AZF394V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Derivation of Mycophenolic Acid Lactone

Fungal Origin and Primary Biosynthetic Pathways

Mycophenolic acid is a secondary metabolite produced by several filamentous fungi, most notably Penicillium brevicompactum. nih.govwikipedia.org The genes responsible for its synthesis are organized in a biosynthetic gene cluster, which orchestrates the coordinated action of multiple enzymes. nih.govnih.govnih.govdtu.dk

The initial step in the biosynthesis of the mycophenolic acid core, including the eventual lactone ring, is the formation of a polyketide precursor. This crucial stage is catalyzed by a type I polyketide synthase (PKS), specifically MpaC. nih.govnih.gov PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA units to build complex carbon chains.

MpaC utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. dtu.dkresearchgate.net Through a series of condensation, ketoreduction, and dehydration reactions, MpaC synthesizes the tetraketide backbone. A final methylation step, also mediated by a domain within MpaC, results in the formation of the key intermediate, 5-methylorsellinic acid (5-MOA). dtu.dk The deletion of the mpaC gene has been shown to abolish the production of mycophenolic acid and its related compounds, confirming its essential role in the pathway. nih.gov

| Enzyme | Gene | Substrates | Product | Organism |

| Polyketide Synthase | mpaC | Acetyl-CoA, Malonyl-CoA, S-adenosylmethionine | 5-methylorsellinic acid (5-MOA) | Penicillium brevicompactum |

Following the synthesis of 5-MOA, the pathway proceeds towards the formation of a phthalide (B148349) structure, which contains the nascent lactone ring. This transformation involves hydroxylation and subsequent lactonization. While the provided outline mentions 5,7-dihydroxy-4,6-dimethylphthalide (DHMP), the established pathway for mycophenolic acid involves the conversion of 5-MOA to 5,7-dihydroxy-4-methylphthalide. rsc.org This conversion is a critical step that sets the stage for the formation of the lactone ring.

The formation of the phthalide ring, which is a γ-lactone, is a key event in the biosynthesis. This cyclization is catalyzed by a remarkable bifunctional enzyme known as the MpaDE fusion enzyme. dtu.dknih.gov This enzyme possesses two distinct domains: a P450 monooxygenase domain and a hydrolase domain.

The P450 monooxygenase domain of MpaDE is responsible for the hydroxylation of the methyl group on the aromatic ring of a precursor derived from 5-MOA. dtu.dk This hydroxylation is followed by an intramolecular esterification, a process catalyzed by the hydrolase domain, which results in the closure of the five-membered lactone ring. dtu.dk This enzymatic cyclization is a highly efficient and specific process that ensures the correct formation of the phthalide core of mycophenolic acid. The MpaDE enzyme is localized to the endoplasmic reticulum. nih.gov

| Enzyme | Gene | Function | Product Feature | Cellular Location |

| MpaDE fusion enzyme | mpaDE | P450 monooxygenase and hydrolase activities | Catalyzes the formation of the phthalide lactone ring | Endoplasmic Reticulum |

Metabolic Pathways and Biotransformation of Mycophenolic Acid to Lactone Forms

The biosynthesis of mycophenolic acid itself involves the formation of a lactone ring as an integral part of its core structure. Therefore, mycophenolic acid acts as a precursor for further modifications, but the fundamental lactone is already present.

Once the core structure of mycophenolic acid, including its phthalide lactone ring, is formed, it can undergo further enzymatic modifications. The fully formed mycophenolic acid molecule serves as a precursor for the synthesis of various derivatives. These modifications can include glycosylation or other alterations, but the core lactone structure remains intact.

The term "oxidative cyclization" accurately describes the process catalyzed by the MpaDE fusion enzyme in the formation of the phthalide ring. dtu.dk The initial oxidation (hydroxylation) of the methyl group by the P450 monooxygenase domain is a prerequisite for the subsequent cyclization (lactonization) catalyzed by the hydrolase domain. This intramolecular reaction is a classic example of an enzymatically controlled oxidative cyclization that leads to the formation of a stable lactone ring.

Further oxidative reactions occur on the farnesyl side chain of a later intermediate, but the primary lactone ring formation is a distinct, earlier event. nih.govresearchgate.net The entire biosynthetic pathway is a testament to the elegant and efficient strategies evolved by fungi to produce complex and biologically active molecules.

Identification of Specific Metabolites and Related Compounds

Mycophenolic acid (MPA) is a fungal metabolite produced by various Penicillium species nih.govdrugfuture.com. Its biosynthetic pathway gives rise to several related compounds and metabolites. The core structure of MPA consists of a phthalide ring substituted with hydroxy, methyl, and methoxy groups, attached to a six-carbon chain with a double bond and a free carboxylic acid acs.org.

During the biosynthesis process in Penicillium brevicompactum, deletion of the key polyketide synthase gene, mpaC, not only stopped the production of MPA but also halted the creation of other metabolites derived from the same pathway nih.gov. Specific identified metabolites include MPA diol lactone and 4-O-mycophenolate nih.gov. Other related compounds and impurities that have been identified include Mycophenolic Hydroxy lactone, Mycophenolic Acid O-Desmethyl Methyl Ester, and various glucuronidated forms such as Mycophenolic Acid Acyl Glucoside and Mycophenolic Acid Phenolic beta-D-Glucoside axios-research.comdaicelpharmastandards.com.

Further research has isolated additional analogues from fungal cultures. These include 4'-hydroxymycophenolic acid, as well as compounds designated Penicacid A, Penicacid B, and Penicacid C researchgate.net. From the coral-derived fungus Penicillium bialowiezense, researchers have identified derivatives such as 8-O-methyl mycophenolic acid, 3-hydroxy mycophenolic acid, and various N-mycophenoyl amino acid conjugates nih.gov.

Synthetic Strategies for Mycophenolic Acid Lactone and Analogues

Total Synthesis Approaches and Methodological Advancements

The total synthesis of mycophenolic acid has been a subject of chemical research, providing routes to the molecule and its analogues independent of fermentation processes researchgate.netpg.edu.pl. One of the earliest total syntheses was reported by A. J. Birch and J. J. Wright drugfuture.com. A critical step in this approach was the Alder-Rickert reaction between 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene and dimethyl acetylenedicarboxylate (DMAD). The resulting bicyclic adduct was heated to form a five-substituted benzene derivative, which was then further transformed through a Claisen rearrangement of an allyl ether intermediate to ultimately yield mycophenolic acid pg.edu.pl.

Another significant approach is Patterson's synthetic strategy, which has been modified for convenience in producing gram-scale quantities of MPA for further derivatization researchgate.netresearchgate.net. A key intermediate in this route is N,N-diethyl-2-hydroxy-4-methoxy-3-(prop-2-enyl)benzamide, which is obtained via a Claisen rearrangement. Modifications to this synthesis have included optimizing the solvent used in the Claisen rearrangement to improve yield and using alternative oxidation methods for subsequent steps researchgate.netresearchgate.net. These synthetic routes are valuable as they allow for the structure of the target derivative to be altered at various stages, enabling the creation of analogues that are difficult to produce by modifying the natural MPA molecule researchgate.netresearchgate.net.

Semi-synthetic Routes and Derivatization Techniques

Semi-synthetic approaches, starting from mycophenolic acid produced by fermentation, are commonly used to prepare a wide range of derivatives pg.edu.pl. These methods focus on modifying the functional groups present in the MPA molecule, primarily the carboxylic acid and the phenolic hydroxyl group acs.orgnih.gov.

Esterification is a common derivatization technique. The prodrug mycophenolate mofetil, for instance, is the 2-(4-morpholinyl)ethyl ester of MPA, synthesized to improve oral bioavailability drugfuture.commostwiedzy.pl. Other esterification methods, such as the Steglich esterification, have been employed to directly synthesize novel aryl esters of MPA without the need to protect the phenolic group nih.gov. Silylation is another technique used to protect the phenolic hydroxyl group, enabling selective reactions at the carboxylic acid moiety for the synthesis of new analogues acs.org.

Amide derivatives have also been synthesized by activating the carboxylic acid group. Methods using uronium-type activating systems (TBTU/HOBt/DIPEA) or phosphonic acid anhydride (T3P/Py) have successfully produced novel amides in moderate to excellent yields, often without requiring protection of the phenol group tandfonline.com. Additionally, post-column derivatization techniques have been developed for analytical purposes, such as in high-performance liquid chromatography (HPLC), where the generation of phenolate anions of MPA and its derivatives enhances fluorescence detection nih.govdss.go.th.

Novel Analogues and Structural Modifications (e.g., vinyl lactone analogues)

The search for MPA analogues with improved properties has led to numerous structural modifications researchgate.netnih.gov. A notable example is the Vinyl Lactone Analogue of Mycophenolic Acid axios-research.comlookchem.com.

Modifications have been explored at various positions of the MPA scaffold. This includes changes at the C-5 and C-7 positions of the phthalide ring and at the C-6' position of the hexenoic acid side chain researchgate.net. The goal of these modifications is often to develop compounds with enhanced or different biological activities, such as improved anticancer properties acs.org. For example, a series of propargylamine mycophenolate derivatives were designed that showed selective inhibition of neuroblastoma cancer cell lines acs.org.

Other novel analogues include:

Amide Derivatives: A group of 18 new amide derivatives were synthesized with various heterocyclic amines, with a benzoxazole analogue showing promising antiproliferative activity tandfonline.com.

Amino Acid Conjugates: Conjugates of MPA with amino acids, such as N-mycophenoyl-L-valine and N-mycophenoyl-L-phenylalanine, have been isolated from natural sources and also synthesized nih.govmostwiedzy.pl.

Cyclopropane Analogues: Mycophenolic Acid Cyclopropane Analogue is another synthetic modification of the core structure axios-research.com.

Acridone/Acridine Conjugates: MPA has been linked to 1-nitroacridine and 4-nitroacridone moieties to create hybrid molecules mostwiedzy.pl.

These diverse synthetic and semi-synthetic strategies continue to expand the chemical space around the mycophenolic acid scaffold, enabling the exploration of new therapeutic applications researchgate.netpg.edu.pl.

Mechanism of Action and Molecular Interactions

Interaction with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

The primary molecular target of MPA is IMPDH, a crucial enzyme in the de novo pathway of purine (B94841) synthesis. wikipedia.orgnih.gov MPA is a potent, reversible, and non-competitive inhibitor of this enzyme. wikipedia.orgnih.govresearchgate.net

The inhibitory action of MPA demonstrates significant specificity for both the enzyme isoform and the cell type. There are two isoforms of IMPDH: type I and type II, encoded by the IMPDH1 and IMPDH2 genes, respectively. oaepublish.com While both are expressed in most tissues, activated T and B lymphocytes show higher expression of IMPDH2. oaepublish.com MPA exhibits a higher affinity for the type II isoform, making it a particularly potent inhibitor in these activated immune cells. oaepublish.com

This selectivity is further enhanced by the metabolic characteristics of lymphocytes. T and B cells rely almost exclusively on the de novo pathway for the synthesis of purines required for their proliferation. wikipedia.org In contrast, other cell types can utilize a separate "salvage pathway" to recover purines from the breakdown of nucleic acids, allowing them to bypass the enzymatic block imposed by MPA. wikipedia.orgyoutube.com This dual specificity results in a relatively selective inhibition of DNA replication and proliferation in T and B lymphocytes. wikipedia.org

Purine synthesis occurs via two major pathways: the de novo pathway and the salvage pathway. nih.govclinpgx.org The de novo pathway builds purines from simpler molecules like amino acids and glucose. nih.gov A rate-limiting step in this pathway is the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a reaction catalyzed by IMPDH. nih.govclinpgx.orgnih.gov XMP is subsequently converted to guanosine (B1672433) monophosphate (GMP). nih.gov

By inhibiting IMPDH, MPA effectively blocks this critical step, leading to the depletion of the guanosine nucleotide pool. nih.govnih.gov This prevents the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential building blocks for RNA and DNA synthesis, respectively. nih.govnih.gov This depletion of guanine (B1146940) nucleotides is the core mechanism behind MPA's antiproliferative effects. oaepublish.com

Molecular docking studies have elucidated the specific interactions between MPA and the active site of the IMPDH2 enzyme. MPA inhibits the enzyme by binding to the vacant cofactor site after NADH dissociates, thereby trapping the covalent E-XMP* intermediate and preventing the final hydrolysis step of the reaction. researchgate.net

Analysis of the binding mode reveals key hydrogen bonding interactions that stabilize the inhibitor within the enzyme's active site. researchgate.net The oxygen atom of the lactone ring forms a hydrogen bond with the backbone NH moiety of the amino acid GLY326, an interaction deemed necessary for efficient inhibition. researchgate.net Concurrently, the carbonyl group of the ester forms a hydrogen bond with Ser276. researchgate.net These specific molecular interactions underscore the high-affinity binding of MPA to IMPDH2.

| MPA Moiety | IMPDH2 Residue | Interaction Type | Reference |

|---|---|---|---|

| Lactone Oxygen | GLY326 | Hydrogen Bond | researchgate.net |

| Ester Carbonyl Group | Ser276 | Hydrogen Bond | researchgate.net |

Effects on Cellular Processes and Signaling Pathways

The depletion of guanosine nucleotides initiated by IMPDH inhibition has significant downstream consequences for various cellular functions, most notably lymphocyte proliferation and gene expression.

The primary consequence of guanosine nucleotide depletion is a potent antiproliferative effect on T and B lymphocytes. oaepublish.comyoutube.com Because dGTP is essential for DNA synthesis, its scarcity leads to an arrest of the cell cycle. nih.govyoutube.com This cytostatic effect specifically occurs at the G1 checkpoint, preventing cells from progressing into the S phase, where DNA replication takes place. youtube.com This blockage of proliferation suppresses both cell-mediated and humoral immune responses. oaepublish.comresearchgate.net

Studies have shown that MPA inhibits the proliferation of CD4+ and CD8+ T cells, as well as CD19+ B cells. frontiersin.org While it effectively blocks mitogen-induced and IL-2-mediated proliferation, MPA does not inhibit IL-2-dependent cell survival or the upregulation of anti-apoptotic proteins like Bcl-xL. nih.gov This indicates that MPA's effect is specifically on proliferation rather than inducing widespread apoptosis in resting cells. nih.gov

| Cellular Process | Effect | Mechanism | Affected Cell Types | Reference |

|---|---|---|---|---|

| Cell Proliferation | Inhibition | G1 phase cell cycle arrest due to dGTP depletion | T and B Lymphocytes | oaepublish.comyoutube.comfrontiersin.org |

| DNA/RNA Synthesis | Inhibition | Depletion of GTP and dGTP pools | Primarily Lymphocytes | nih.govnih.gov |

| IL-2 Dependent Survival | No significant inhibition | Does not interfere with Bcl-xL upregulation | T Lymphocytes | nih.gov |

| Immunoglobulin Production | Suppression | Inhibition of B cell proliferation and function | B Lymphocytes | nih.gov |

Beyond its general impact on DNA and RNA synthesis, MPA can modulate the expression of specific genes. Research indicates that MPA treatment interferes with transcription elongation, causing a significant reduction in the synthesis of pre-ribosomal RNA (pre-rRNA) and pre-transfer RNA (pre-tRNA). nih.gov

Furthermore, MPA has been shown to exert effects through epigenetic modifications. In CD4+ T cells from patients with systemic lupus erythematosus, MPA can upregulate the global acetylation status of histones H3 and H4. nih.gov It also specifically affects histone H4 acetylation and histone H3K4 tri-methylation levels at the promoter region of the CD40L gene, which results in the inhibition of its expression. nih.gov In other cellular models, long-term incubation with MPA has been observed to increase the mRNA levels of genes such as COL1A1, TGFbeta1, and TNFalpha. nih.gov These findings suggest that MPA's immunomodulatory effects are multifaceted, extending to the specific regulation of gene transcription. nih.govnih.gov

Influence on Glycosylation of Cell Adhesion Molecules

Mycophenolic acid (MPA), the active form of mycophenolic acid lactone, has been shown to influence the glycosylation of cell adhesion molecules, which is a critical process for leukocyte-endothelial cell interactions during an immune response. By inhibiting inosine-5'-monophosphate dehydrogenase (IMPDH), MPA depletes intracellular pools of guanosine triphosphate (GTP). GTP is an essential precursor for the synthesis of nucleotide sugars, such as GDP-fucose, which are necessary for the glycosylation of proteins, including cell adhesion molecules.

Research has demonstrated that MPA can alter the glycosylation patterns of glycoproteins on the surface of lymphocytes and monocytes. This altered glycosylation can impair the function of these adhesion molecules, thereby reducing the recruitment of inflammatory cells to sites of inflammation. For instance, studies have shown that MPA treatment can lead to a reduction in the fucosylation of glycoproteins on endothelial cells. Fucosylation is a key post-translational modification required for the proper functioning of selectins, a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium.

Specifically, the expression of E-selectin on the surface of endothelial cells has been found to be significantly reduced in the presence of MPA. This reduction is associated with a decrease in the incorporation of fucose into endothelial glycoproteins. Since the interaction between E-selectin on endothelial cells and its ligands on leukocytes is crucial for leukocyte rolling, the MPA-induced decrease in E-selectin expression and fucosylation contributes to its immunosuppressive effects by interfering with this early step in leukocyte extravasation.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Importance of the Lactone Ring for Biological Activity

The lactone ring is a critical component of the mycophenolic acid structure, essential for its biological activity. Studies involving monocyclic analogues of mycophenolic acid, which lack the lactone moiety, have demonstrated a significant reduction in cytotoxicity compared to the parent compound. nih.gov This suggests that the rigid, bicyclic phthalide (B148349) core, which includes the lactone ring, is crucial for maintaining the correct conformation for binding to the IMPDH enzyme.

Molecular docking studies have further illuminated the role of the lactone ring in the interaction with IMPDH. The lactone oxygen (O-2) and the carbonyl oxygen (C-1) of the phthalide ring are involved in forming key hydrogen bonds with amino acid residues in the active site of the enzyme, specifically with the amide nitrogen of Gly326 and the hydroxyl group of Thr333, respectively. nih.gov These interactions are vital for the stable binding of the inhibitor to the enzyme, and the absence of the lactone ring would preclude these crucial hydrogen bonds, leading to a significant loss of inhibitory potency.

Significance of the Phthalide Ring and Substituents

Studies on derivatives of mycophenolic acid have shown that modifications to the phthalide ring can impact its inhibitory activity. For instance, hydroxylation or methoxylation of the phthalide ring has been observed to have a minimal effect on IMPDH2 inhibition, suggesting that there is some tolerance for substitution at certain positions. nih.gov However, more significant alterations to the phthalide ring system generally lead to a decrease in activity, underscoring the importance of this structural feature. The precise orientation of the substituents on the phthalide ring is thought to be important for optimal interaction with the enzyme's active site.

Role of Phenolic Hydroxyl and Aromatic Methyl Groups

The phenolic hydroxyl group at the C-7 position and the aromatic methyl group at the C-4 position of the phthalide ring are key functional groups that contribute to the biological activity of mycophenolic acid. The phenolic hydroxyl group is particularly important for the molecule's interaction with the IMPDH enzyme. It is involved in hydrogen bonding within the active site, which helps to anchor the inhibitor in the correct orientation for effective inhibition. scbt.com

Furthermore, the phenolic hydroxyl group is a site of metabolic activity, where the molecule is glucuronidated to form an inactive metabolite. nih.gov This metabolic inactivation highlights the importance of the free hydroxyl group for biological activity. The aromatic methyl group at the C-4 position also plays a role in the molecule's activity, likely through steric and electronic contributions to the binding affinity. While some modifications at this position are tolerated, significant changes can lead to a reduction in potency. nih.gov

Impact of Side Chain Modifications on Potency

The hexenoic acid side chain of mycophenolic acid is a critical determinant of its inhibitory potency against IMPDH. The carboxylic acid moiety at the terminus of the side chain is particularly important, as it forms crucial hydrogen bonds with the amide nitrogen and side-chain hydroxyl groups of Ser276 in the active site of IMPDH. nih.gov

Modifications to this side chain have a profound impact on the biological activity of the molecule. For example, esterification of the carboxylic acid group, as seen in the prodrug mycophenolate mofetil, results in a dramatic decrease in IMPDH2 inhibitory activity. nih.gov The free carboxylic acid is essential for the potent inhibition of the enzyme. acs.org

Other modifications to the side chain, such as altering its length or introducing different functional groups, have also been explored. These studies have generally shown that the specific length and conformation of the hexenoic acid side chain are optimized for binding to the IMPDH active site. Significant deviations from the natural side chain structure tend to result in a loss of inhibitory potency.

Interactive Data Table of Mycophenolic Acid Derivatives and their IMPDH2 Inhibitory Activity

| Compound | Modification | IC50 (µM) for IMPDH2 Inhibition |

| Mycophenolic Acid (MPA) | None | 0.59 |

| 8-O-methyl mycophenolic acid | Methylation of phenolic OH | 0.92 |

| 3-hydroxy mycophenolic acid | Hydroxylation of phthalide ring | 0.95 |

| N-mycophenoyl-l-valine | Amide formation at carboxylic acid | 15.73 |

| N-mycophenoyl-l-phenylalanine | Amide formation at carboxylic acid | 23.76 |

| N-mycophenoyl-l-alanine | Amide formation at carboxylic acid | 17.52 |

| 6-(3-carboxybutyl)-7-hydroxy-5-methoxy-4-methylphthalan-1-one | Shortened side chain | 24.68 |

Data sourced from Zhang et al., 2018. nih.gov

Biological Activities and Therapeutic Potential in Research Models

Immunosuppressive Activity in Preclinical Models

The immunosuppressive capabilities of mycophenolic acid are primarily attributed to its specific effect on lymphocytes, which has been demonstrated to prolong the survival of transplanted organs in various animal models.

Mycophenolic acid exhibits a potent and selective inhibitory effect on the proliferation of T and B lymphocytes. science.govresearchgate.net This selectivity stems from its mechanism of action as a non-competitive, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). drugbank.com Lymphocytes are critically dependent on the de novo pathway of purine (B94841) synthesis for their proliferation, a pathway in which IMPDH is the rate-limiting enzyme. drugbank.comfrontiersin.org Unlike other cell types that can utilize salvage pathways for purine synthesis, lymphocytes have a limited capacity to do so. nih.gov By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis. researchgate.netwindows.net This depletion effectively halts the proliferation of activated T and B cells, arresting the cell cycle and thereby suppressing both cellular and humoral immune responses. drugbank.comresearchgate.net Studies have shown that this inhibition of DNA synthesis leads to an increase in apoptosis (programmed cell death) in lymphoid cell lines. researchgate.net In vitro experiments on human peripheral blood lymphocytes have confirmed that MPA inhibits cell cycle proliferation and reduces the expression of activation markers such as HLA-DR and CD25 on both T and B lymphocytes. science.gov

The lymphocyte-selective immunosuppressive action of MPA's active form has been translated into practical benefits in preclinical transplantation models. Studies using mycophenolate mofetil (MMF), the prodrug of MPA, have demonstrated its efficacy in prolonging the survival of transplanted organs. In a study involving miniature swine, a 12-day course of MMF resulted in significantly longer cardiac allograft survival compared to treatment with cyclosporine, with some grafts surviving beyond 120 days. nih.gov Furthermore, MMF treatment was associated with a lower prevalence of cardiac allograft vasculopathy, a form of chronic rejection. nih.gov Other research has also confirmed the ability of MMF to prolong the survival of both allografts (transplants within the same species) and xenografts (transplants between different species) in various animal models, including heart transplantations in rats. These findings in preclinical models have established the basis for its use in preventing organ rejection. nih.gov

Anticancer Activity and Mechanisms in Cancer Research

Beyond its immunosuppressive effects, mycophenolic acid has been investigated for its potential as an anticancer agent. Research has shown that it can exert cytotoxic effects on various cancer cell lines, interfere with tumor angiogenesis, and induce apoptosis. researchgate.net

MPA has demonstrated significant growth-inhibitory effects against several types of cancer cells in vitro. researchgate.net In studies on human osteosarcoma cell lines, MPA efficiently inhibited cell growth with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the therapeutic range for organ transplant patients. For instance, against cell lines such as MNNG/HOS, U2OS, SaOS-2, and 143B, the IC₅₀ values ranged from 0.46 to 7.3 μM. Further research has explored synthetic analogues of MPA, with some showing even greater potency against osteosarcoma cells while exhibiting low cytotoxicity toward normal human osteoblast cells. The cytotoxic potential of MPA has also been observed in other cancer types, including human cervical cancer cell lines like HeLa.

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| MNNG/HOS | 0.64 - 7.3 | |

| U2OS | 0.64 - 7.3 | |

| 143B | 0.64 - 7.3 | |

| SaOS-2 | 0.64 - 7.3 |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Mycophenolate mofetil has been shown to possess anti-angiogenic properties in preclinical studies. In vitro assays using rat aortic rings demonstrated that MMF markedly blocked the sprouting of new vessels at concentrations similar to those that inhibit tumor cell growth. This suggests that part of MPA's antitumor effect is due to its ability to starve tumors of the blood supply they need to expand.

The primary mechanism underlying the anticancer effects of mycophenolic acid mirrors its immunosuppressive action: the inhibition of IMPDH, leading to the depletion of guanine (B1146940) nucleotides and subsequent disruption of DNA synthesis. researchgate.net This disruption halts the cell cycle and inhibits proliferation. researchgate.net In osteosarcoma cell lines, MPA was found to cause cell cycle arrest in the S phase. In addition to halting proliferation, MPA actively induces apoptosis, or programmed cell death, in cancer cells. researchgate.net Studies have documented MPA-induced apoptosis in various cell lines, including human lymphoid and monocytic cells, as well as multiple myeloma cells. researchgate.net In osteosarcoma cells, treatment with a therapeutic dose of MPA significantly induced apoptosis, further contributing to its antitumor effect.

Antimicrobial and Antiviral Properties of Mycophenolic Acid Lactone

This compound, more commonly known as mycophenolic acid (MPA), has demonstrated a broad spectrum of biological activities beyond its well-established immunosuppressive effects. Research has explored its potential as an antimicrobial and antiviral agent, with studies investigating its efficacy against various bacterial, fungal, and viral pathogens.

Antibacterial Activity (e.g., against S. aureus)

Mycophenolic acid has shown activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. Studies have determined the minimum inhibitory concentration (MIC) of MPA and its derivatives against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Research into the antibacterial effects of MPA has shown varied efficacy. For instance, the MIC₅₀ (the minimum concentration required to inhibit the growth of 50% of isolates) for mycophenolic acid against S. aureus has been reported to be 128 µg/mL. plos.org In the pursuit of enhanced antibacterial potency, various derivatives of mycophenolic acid have been synthesized and evaluated. Certain peptide derivatives have exhibited lower MIC values against MRSA, in the range of 32-64 µg/mL. plos.org Furthermore, a derivative known as mycophenolene A demonstrated potent activity against S. aureus with a significantly lower MIC of 2.1 µg/mL. chemrxiv.org

Table 1: Antibacterial Activity of Mycophenolic Acid and Its Derivatives against Staphylococcus aureus

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mycophenolic Acid | S. aureus | 128 (MIC₅₀) | plos.org |

| Mycophenolic Acid Peptide Derivatives | MRSA | 32-64 | plos.org |

| Mycophenolene A | S. aureus | 2.1 | chemrxiv.org |

Antifungal Properties

The antifungal potential of mycophenolic acid has been investigated against a range of fungal pathogens. asm.org These studies indicate that MPA can inhibit the growth of clinically relevant fungi, although its efficacy can vary between species.

In studies involving Cryptococcus neoformans, a significant opportunistic fungal pathogen, mycophenolic acid demonstrated an MIC of 30 µg/mL. plos.org Interestingly, research has also shown that MPA can act synergistically with other antifungal drugs, such as Amphotericin B, enhancing their efficacy. plos.org Investigations into the effects of MPA on Aspergillus species have revealed that a concentration of 50 µg/mL can significantly suppress the formation of mycelium, a key component of fungal growth and invasion. mdpi.com Furthermore, a derivative of mycophenolic acid has shown moderate activity against both Candida albicans and Cryptococcus neoformans, with reported IC₅₀ values (the concentration required to inhibit 50% of the metabolic activity) of 8.0 µM and 15.0 µM, respectively. acs.org

Table 2: Antifungal Activity of Mycophenolic Acid and Its Derivatives

| Compound | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Mycophenolic Acid | Cryptococcus neoformans | MIC | 30 µg/mL | plos.org |

| Mycophenolic Acid | Aspergillus spp. | - | Significant suppression of mycelium at 50 µg/mL | mdpi.com |

| Mycophenolic Acid Derivative | Candida albicans | IC₅₀ | 8.0 µM | acs.org |

| Mycophenolic Acid Derivative | Cryptococcus neoformans | IC₅₀ | 15.0 µM | acs.org |

Antiviral Potential (e.g., against SARS-CoV-2)

In addition to its antibacterial and antifungal properties, mycophenolic acid has been identified as having antiviral activity against a variety of viruses. Notably, its potential against SARS-CoV-2, the virus responsible for COVID-19, has been a subject of research.

Studies have shown that mycophenolic acid can inhibit the replication of SARS-CoV-2 in vitro. The half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response, has been determined in different studies. One study reported an EC₅₀ for mycophenolic acid against SARS-CoV-2 as low as 0.87 µM. nih.gov Another study focusing on mycophenolate mofetil, a prodrug of MPA, found an even lower EC₅₀ of 0.47 µM against SARS-CoV-2. frontiersin.org The proposed mechanism for this antiviral activity involves the inhibition of the coronaviral papain-like protease. nih.gov

Table 3: Antiviral Activity of Mycophenolic Acid and Its Prodrug against SARS-CoV-2

| Compound | Virus | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Mycophenolic Acid | SARS-CoV-2 | EC₅₀ | 0.87 | nih.gov |

| Mycophenolate Mofetil | SARS-CoV-2 | EC₅₀ | 0.47 | frontiersin.org |

Pharmacokinetics and Pharmacodynamics in Experimental Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Mycophenolic acid (MPA) is the active form of the prodrug mycophenolate mofetil (MMF). nih.gov Following oral administration, MMF is rapidly and extensively absorbed and hydrolyzed by carboxylesterases to MPA. clinpgx.orgfrontiersin.org The disposition of MPA is complex and influenced by its metabolism, extensive protein binding, and enterohepatic recirculation. nih.gov

The primary metabolic pathway for Mycophenolic acid is Phase II glucuronidation, mediated by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). clinpgx.orgnih.gov This process occurs predominantly in the liver, with the kidney and intestine also contributing to a lesser extent. clinpgx.orgnih.govnih.gov

The main metabolite formed is the pharmacologically inactive 7-O-mycophenolic acid glucuronide (MPAG). frontiersin.orgnih.govnih.gov A smaller fraction of MPA is converted to the acyl-glucuronide (AcMPAG), which is a pharmacologically active metabolite with a potency similar to MPA itself. nih.govnih.govresearchgate.net Studies using human liver, kidney, and intestinal microsomes have identified several UGT isoforms involved in MPA metabolism. UGT1A9 has been identified as the most efficient enzyme for the formation of MPAG in the liver, kidney, and intestinal mucosa. nih.gov UGT2B7 is primarily responsible for the production of AcMPAG. nih.gov Other UGT isoforms, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10, play minor roles in the glucuronidation of MPA. clinpgx.org

In addition to glucuronidation, investigations have shown that kidney microsomes can form a phenolic 7-O-glucoside (MPAGls) and a putative acyl glucoside of MPA. nih.gov

Metabolism of Mycophenolic Acid

| Metabolite | Primary Enzyme(s) | Primary Location(s) of Formation | Pharmacological Activity |

|---|---|---|---|

| 7-O-mycophenolic acid glucuronide (MPAG) | UGT1A9 | Liver, Kidney, Intestine | Inactive |

| Acyl-mycophenolic acid glucuronide (AcMPAG) | UGT2B7 | Liver | Active |

| Phenolic 7-O-glucoside (MPAGls) | Not specified | Kidney | Not specified |

Mycophenolic acid undergoes significant enterohepatic recirculation (EHC), which contributes to its pharmacokinetic profile. nih.govnih.gov The major metabolite, MPAG, is actively transported and excreted into the bile. nih.govresearchgate.net Once in the intestine, MPAG is hydrolyzed back to the parent MPA by the enzyme β-glucuronidase, which is produced by intestinal bacteria. nih.govyoutube.com This regenerated MPA is then reabsorbed into the systemic circulation, leading to a secondary peak in the plasma concentration-time profile several hours after administration. nih.govresearchgate.net

This recirculation process can be influenced by co-administered medications. For example, cyclosporine has been shown to decrease the biliary excretion of MPAG, thereby inhibiting the EHC of MPA. nih.govnih.govnih.gov Concomitant use of certain antibiotics can also disrupt the gut microflora, reducing β-glucuronidase activity and suppressing EHC, which may lead to lower MPA exposure. nih.gov

Mycophenolic acid is a highly protein-bound drug in the plasma. clinpgx.orgnih.gov Approximately 97% of MPA is reversibly bound to serum albumin. clinpgx.orgfrontiersin.orgnih.gov The unbound, or free, fraction is considered to be the pharmacologically active component. nih.gov

The primary metabolite, MPAG, is also bound to albumin, with a bound fraction of approximately 82%. frontiersin.orgnih.govnih.gov MPA and MPAG can compete for the same binding sites on the albumin molecule. nih.gov In conditions such as impaired renal function, elevated concentrations of MPAG can displace MPA from its binding sites, leading to an increase in the free MPA fraction. nih.govnih.gov Similarly, low plasma albumin concentrations can result in fewer available binding sites and a higher unbound fraction of MPA. nih.govnih.gov

Plasma Protein Binding of Mycophenolic Acid and its Major Metabolite

| Compound | Protein Bound To | Percentage Bound |

|---|---|---|

| Mycophenolic acid (MPA) | Serum Albumin | ~97% |

| 7-O-mycophenolic acid glucuronide (MPAG) | Serum Albumin | ~82% |

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

The immunosuppressive effect of Mycophenolic acid is achieved through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of purines in lymphocytes. clinpgx.orgnih.gov

A direct relationship exists between the plasma exposure to Mycophenolic acid and its biological effect. nih.govdocumentsdelivered.com MPA exposure is typically quantified by the area under the plasma concentration-time curve (AUC). nih.govnih.gov Studies have demonstrated a significant correlation between MPA AUC and the degree of IMPDH inhibition. nih.govdocumentsdelivered.com Higher MPA concentrations lead to greater inhibition of the enzyme's activity. documentsdelivered.com

The MPA AUC has been shown to be a reliable predictor of clinical efficacy in transplantation, where higher exposure is associated with a lower probability of allograft rejection. nih.gov For instance, in the context of autoimmune conditions like lupus, an MPA AUC of at least 30 mg*h/L was associated with an improvement in disease activity. nih.gov Despite this clear relationship, there is substantial inter-individual variability in MPA pharmacokinetics, which underscores the importance of the PK/PD relationship over fixed-dosing strategies. nih.govclinpgx.org

Studies in various animal models have explored the dose-dependent effects of mycophenolate mofetil (MMF), the prodrug of MPA.

In healthy cats administered MMF, MPA was detected in all subjects, with the resulting AUC varying based on the administered dose. nih.gov A dose of 10 mg/kg every 12 hours for one week was tolerated, while higher doses of 15 mg/kg resulted in adverse effects in half of the animals. nih.gov

In a rodent model, administration of a high MMF dose (500 mg/kg) for 21 days led to significant weight loss and inflammatory changes in the cecum. nih.gov Studies in dogs have noted that variability in the absorption of MMF can lead to dose-dependent side effects, particularly gastrointestinal issues. researchgate.net

Dose-Dependent Findings in Animal Models

| Animal Model | Dose Administered (of MMF) | Key Findings |

|---|---|---|

| Cat | 10 mg/kg q12h | Tolerated; MPA detected in plasma. |

| Cat | 15 mg/kg q12h or q8h | Adverse effects observed in 50% of animals. |

| Mouse (BALB/Cj) | 500 mg/kg daily | Significant weight loss and inflammatory changes in the cecum. |

| Dog | 11-20 mg/kg daily | Variability in absorption noted; potential for dose-dependent gastrointestinal side effects. |

Drug Interactions and Modulation of Mycophenolic Acid Metabolism

The metabolism of mycophenolic acid (MPA), the active form of the immunosuppressant, can be significantly influenced by co-administered substances. thieme-connect.com These interactions primarily occur through the modulation of its main metabolic pathway, glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. thieme-connect.comresearchgate.net Alterations in this pathway, as well as interference with the transport and enterohepatic recirculation of MPA and its metabolites, can lead to variability in drug exposure.

Inhibition of Glucuronidation by Herbal Extracts and Flavonoids

In vitro studies using human liver microsomes (HLM) and human intestinal microsomes (HIM) have demonstrated that various herbal supplements and their flavonoid constituents can inhibit the formation of mycophenolic acid 7-O-glucuronide (MPAG). thieme-connect.comnih.gov

Research has shown that extracts of Ginkgo biloba inhibit MPA glucuronidation. nih.gov This inhibition is more potent in intestinal microsomes compared to liver microsomes. thieme-connect.comnih.gov The primary flavonoid constituents of Ginkgo biloba, quercetin (B1663063) and kaempferol, were also identified as inhibitors of this metabolic process. nih.gov Quercetin acts as a mixed-type inhibitor in both liver and intestinal microsomes. nih.gov Kaempferol, on the other hand, demonstrates noncompetitive inhibition in the liver and mixed-type inhibition in the intestine. nih.gov The terpene lactone components of Ginkgo extract did not show any inhibitory effect on MPA glucuronidation. nih.gov

Other herbal extracts have also been evaluated for their potential to inhibit UGT1A9, a key enzyme in MPA metabolism. nih.gov In studies using human liver microsomes, milk thistle extract was found to inhibit the formation of MPAG. nih.gov Cranberry extract also showed an inhibitory effect on UGT1A9 activity, though it was weaker than that of milk thistle. nih.gov

The following table summarizes the 50% inhibitory concentrations (IC50) for various herbal extracts and flavonoids on MPA glucuronidation in experimental systems.

| Inhibitor | System | IC50 Value | Reference |

|---|---|---|---|

| Unhydrolyzed Ginkgo biloba Extract | Human Liver Microsomes (HLM) | 84.3 µg/mL | nih.gov |

| Unhydrolyzed Ginkgo biloba Extract | Human Intestinal Microsomes (HIM) | 6.9 µg/mL | nih.gov |

| Acid-hydrolyzed Ginkgo biloba Extract | Human Liver Microsomes (HLM) | 20.9 µg/mL | nih.gov |

| Acid-hydrolyzed Ginkgo biloba Extract | Human Intestinal Microsomes (HIM) | 4.3 µg/mL | nih.gov |

| Quercetin | Human Liver Microsomes (HLM) | 19.1 µM | nih.gov |

| Quercetin | Human Intestinal Microsomes (HIM) | 5.8 µM | nih.gov |

| Kaempferol | Human Liver Microsomes (HLM) | 23.1 µM | nih.gov |

| Kaempferol | Human Intestinal Microsomes (HIM) | 7.7 µM | nih.gov |

| Milk Thistle Extract | Human Liver Microsomes (HLM) | 33.6 µg/mL | nih.gov |

| Cranberry Extract | Human Liver Microsomes (HLM) | 230.4 µg/mL | nih.gov |

Impact of Other Concomitant Agents

The pharmacokinetics of MPA can be altered by various co-administered drugs through several mechanisms, including inhibition of glucuronidation, interference with transporters involved in enterohepatic recirculation, and modification of gastrointestinal pH. empathia.aioatext.comnih.gov

Cyclosporine: This calcineurin inhibitor significantly reduces MPA exposure, with reported decreases in the area under the curve (AUC) of 30-50%. empathia.aidrugs.com The primary mechanism is the inhibition of the multidrug resistance-associated protein 2 (MRP-2) transporter in the biliary tract. drugs.comresearchgate.net This inhibition prevents the excretion of MPAG into the bile, thereby disrupting the enterohepatic recirculation that would normally deconjugate MPAG back to active MPA in the intestine. empathia.ainih.gov In vitro studies have also suggested that cyclosporine inhibits the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are involved in the transport of MPAG. frontiersin.org

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Several NSAIDs have been shown to inhibit MPA glucuronidation in both human liver and kidney microsomes. nih.gov The most potent inhibitors identified were niflumic acid, flufenamic acid, mefenamic acid, and diflunisal. nih.gov These compounds share a similar molecular structure with two aromatic rings and a carboxylic group. nih.gov Additionally, NSAIDs may interfere with the enterohepatic recirculation of MPA by inhibiting the MRP2 transporter responsible for the biliary secretion of MPAG. nih.gov

The following table presents the IC50 values for the inhibition of MPA glucuronidation by various NSAIDs.

| Inhibitor | System | IC50 Value (µM) | Reference |

|---|---|---|---|

| Niflumic acid | Human Liver Microsomes | 8 ± 1 | nih.gov |

| Niflumic acid | Human Kidney Microsomes | 8 ± 2 | nih.gov |

| Flufenamic acid | Human Liver Microsomes | 19 ± 9 | nih.gov |

| Flufenamic acid | Human Kidney Microsomes | 13 ± 2 | nih.gov |

| Mefenamic acid | Human Liver Microsomes | 63 ± 8 | nih.gov |

| Mefenamic acid | Human Kidney Microsomes | 49 ± 4 | nih.gov |

| Diflunisal | Human Liver Microsomes | 109 ± 15 | nih.gov |

| Diflunisal | Human Kidney Microsomes | 122 ± 18 | nih.gov |

Other Agents:

Valproic Acid: This agent has been reported to increase MPA exposure. nih.gov The proposed mechanism is the inhibition of UGT enzymes, which would decrease the metabolism of MPA to MPAG. nih.gov

Antibiotics: Certain antibiotics, such as ciprofloxacin (B1669076) and metronidazole, can decrease MPA exposure by altering the gut microflora. nih.gov This disrupts enterohepatic recirculation by impairing the conversion of MPAG back to MPA by bacterial β-glucuronidase enzymes in the gastrointestinal tract. nih.gov

Prednisolone: The active metabolite of prednisone, prednisolone, has been shown in vitro to induce the activity of UGT1A9 and UGT2B7, the enzymes responsible for MPA metabolism. frontiersin.org This induction could potentially increase the conversion of MPA to MPAG. frontiersin.org

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of MPA from its metabolites and other endogenous components in complex biological samples. medpharmres.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely employed techniques, often coupled with various detectors for enhanced sensitivity and selectivity. lawdata.com.twclinlabint.com

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection was one of the first widely accepted methods for quantifying MPA. clinlabint.com This technique offers greater specificity than immunoassays by chromatographically separating the parent drug from its metabolites. clinlabint.com HPLC methods are valued for their reliability and the relatively standard equipment required. nih.gov

A typical HPLC-UV method involves a reverse-phase column to separate MPA and its glucuronide metabolite (MPAG). nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer, such as o-phosphoric acid. nih.gov Detection is commonly performed at UV wavelengths of 214 nm, 254 nm, or 305 nm. clinlabint.comnih.gov Validated methods have demonstrated excellent linearity over clinically relevant concentration ranges and have proven robust for routine analysis in patient samples. medpharmres.comnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separation of MPA from metabolites based on differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase, followed by UV detection. | clinlabint.com |

| Mobile Phase Example | Acetonitrile and 50 mmol/l o-phosphoric acid (50:50, V/V). | nih.gov |

| Detection Wavelength | 214 nm. | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL. | medpharmres.com |

| Linearity Range (MPA) | 0.5-25 µmol/l. | nih.gov |

| Run Time | Approximately 15 minutes. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, greater sensitivity, and much faster analysis times. nih.gov When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a highly sensitive, specific, and high-throughput method for the determination of MPA. nih.gov61.8.75

This technique allows for the effective separation of MPA from its metabolites, including mycophenolic acid glucuronide (MPAG) and acyl-MPA glucuronide (AcMPAG), preventing in-source fragmentation and potential overestimation of the parent drug. nih.govwaters.com The chromatographic separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium (B1175870) formate (B1220265) with formic acid. nih.gov61.8.75 The total run time, including sample preparation, can be as short as a few minutes. waters.comnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Principle | High-resolution separation using sub-2 µm particle columns coupled with highly selective and sensitive detection by tandem mass spectrometry. | nih.govlawdata.com.tw |

| Column Example | Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm; 1.7 µm). | nih.gov |

| Mobile Phase Example | Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile (gradient elution). | 61.8.75 |

| Flow Rate | 0.4 - 0.5 mL/min. | 61.8.75nih.gov |

| Linearity Range (MPA) | 0.5 ng/mL to 1000 ng/mL. | 61.8.75 |

| Run Time | 3 - 7 minutes. | waters.comnih.gov |

Mass Spectrometry-Based Methods

Mass spectrometry (MS) has become the gold standard for MPA quantification due to its unparalleled specificity and sensitivity. lawdata.com.twclinlabint.com It is almost always coupled with a liquid chromatography system (LC-MS) to separate MPA from its isomers and metabolites before detection. umn.edu

LC-MS/MS methods are more specific than immunoassays and HPLC-UV. lawdata.com.tw These methods utilize a mass spectrometer to ionize the separated compounds eluting from the LC column and then separate the ions based on their mass-to-charge ratio (m/z). jyoungpharm.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion, fragmenting it, and then detecting a specific product ion. nih.gov Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of MPA and its metabolites. nih.govumn.edu This high degree of selectivity minimizes interferences from the biological matrix and other compounds. nih.gov

Multiple Reaction Monitoring (MRM) is the most common acquisition mode used for quantification in LC-MS/MS analyses. nih.govumn.edu In MRM, the mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for the analyte (MPA) and its internal standard. nih.govspringernature.com This process acts as a highly specific filter, ensuring that only the compound of interest is detected and quantified, even at very low concentrations. researchgate.net For MPA, a common transition is the fragmentation of the protonated molecule [M+H]+ at m/z 321.1 to a specific product ion at m/z 207.0. nih.gov The optimization of MS parameters such as cone voltage and collision energy is critical to control for the in-source fragmentation of metabolites, which could otherwise interfere with MPA measurement. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Mycophenolic Acid (MPA) | 321.04 | 303.02 | Positive ESI | nih.gov |

| Mycophenolic Acid (MPA) | 321.1 | 207.0 | Positive ESI | nih.gov |

| MPA Glucuronide (MPAG) | 524.09 | 303.02 | Positive ESI | nih.gov |

| Acyl-MPA Glucuronide (AcMPAG) | 524.09 | 303.02 | Positive ESI | nih.gov |

| Mycophenolic Acid-d3 (Internal Standard) | 324.03 | 306.04 | Positive ESI | nih.gov |

Sample Preparation and Extraction Procedures for Biological Matrices

Effective sample preparation is a critical step to remove proteins and other interfering substances from biological matrices such as plasma, serum, or tissue homogenates before chromatographic analysis. 61.8.75researchgate.net The goal is to obtain a clean extract containing the analyte of interest, thereby improving the accuracy and longevity of the analytical column and mass spectrometer. lawdata.com.tw

The most common techniques for MPA analysis are protein precipitation and solid-phase extraction (SPE). jyoungpharm.orgresearchgate.net

Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a cold organic solvent, such as acetonitrile, to the plasma or serum sample. 61.8.75nih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation. 61.8.75nih.gov An alternative approach uses a solution of zinc sulfate (B86663) in aqueous methanol. waters.com The resulting supernatant, containing MPA, can then be directly injected into the LC-MS/MS system or further processed. nih.gov This method is widely used in high-throughput clinical laboratories. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and rigorous technique that provides a cleaner sample extract compared to protein precipitation. jyoungpharm.org It involves passing the sample through a sorbent-packed cartridge that retains the analyte while allowing interfering components to be washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. jyoungpharm.org On-line SPE systems combine sample preparation directly with the chromatography, automating the process and providing very clean samples for analysis. lawdata.com.twnih.gov

Method Validation Parameters in Research Settings

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be thoroughly validated. Key validation parameters include linearity, precision, accuracy, limits of quantification and detection, and an evaluation of matrix effects. nih.gov

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specific range. A method is considered linear if the response is directly proportional to the concentration. This is typically demonstrated by a high coefficient of determination (r²), which should ideally be close to 0.999. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (within the same day) and inter-day (over several days). 61.8.75 For bioanalytical methods, the precision should generally be within ±15%, except at the lower limit of quantification, where ±20% is often acceptable. nih.gov

Accuracy describes the closeness of the mean test result to the true or accepted reference value. It is often expressed as a percentage of bias or relative error. Similar to precision, the acceptance criteria for accuracy are typically within ±15% of the nominal value (and ±20% at the LLOQ). nih.govnih.gov

| Analyte | Matrix | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or % Recovery) | Reference |

|---|---|---|---|---|---|---|

| Total MPA | Human Plasma | 0.05–4 µg/mL | <15% | <15% | 85.73%–102.01% | nih.gov |

| MPA | Human Plasma | 0.3–13.6 µg/mL | <5.8% | <5.8% | <15% (relative error) | nih.gov |

| MPA | PBMCs | 0.1–50 ng/mL | <10% | <10% | >90% | nih.gov |

| MPA | Human Plasma | 0.5-30.0 µg/mL | 2.54-9.01% | 2.54-9.01% | 99.76-111.38% | walshmedicalmedia.com |

| MPA | Human Plasma | 0.1–40 µg/mL | 0.97–7.06% | 1.9–5.15% | -5.72% to +2.96% | nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample) but not necessarily quantified with acceptable precision and accuracy. quanterix.com It is the point at which detection is feasible. quanterix.com

The Lower Limit of Quantification (LLOQ or LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with predefined levels of precision and accuracy. quanterix.combohrium.com This is the lowest concentration on the calibration curve and is a critical parameter for methods used in therapeutic drug monitoring, especially for measuring trough concentrations. nih.gov

| Analyte | Matrix | LLOQ | LOD | Reference |

|---|---|---|---|---|

| Total MPA | Human Plasma | 0.05 µg/mL | Not Reported | nih.gov |

| MPA | Human Plasma | 0.25 µg/mL | Not Reported | nih.gov |

| MPA | Plasma & Tongue Homogenate | 0.5 ng/mL | Not Reported | 61.8.75 |

| MPA | PBMCs | 0.1 ng/mL | Not Reported | nih.gov |

| MPA | Human Plasma | 0.32 µg/mL | 0.10 µg/mL | nih.gov |

When using mass spectrometry for detection, matrix effects can significantly impact the accuracy and reproducibility of the analysis. longdom.org These effects occur when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) alter the ionization efficiency of the target analyte. longdom.orgnih.gov This can lead to either a decrease in signal, known as ion suppression , or an increase in signal, termed ion enhancement. longdom.orgnih.gov

Ion suppression is a major concern as it can lead to an underestimation of the analyte's concentration. chromatographyonline.com The evaluation of matrix effects is a required part of method validation for bioanalytical assays. nih.gov A common way to quantify this is by calculating the matrix factor. This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution at the same concentration. nih.gov A matrix factor between 0.8 and 1.2 generally indicates that the matrix effect is not significant. nih.gov Studies on Mycophenolic acid quantification have reported matrix factors well within this acceptable range, such as 0.88–1.06 and 0.97 to 1.02, indicating that the developed methods did not suffer from significant ion suppression or enhancement. nih.govresearchgate.net In some validated methods, the matrix and ion suppression effects were found to be less than 6%. nih.gov

Q & A

Basic Research Questions

Q. What is the structural characterization methodology for Mycophenolic Acid Lactone (MPA lactone) in complex biological matrices?

- Answer: Utilize high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm the lactone ring structure (C17H20O6) and distinguish it from its open-chain mycophenolic acid form. Key diagnostic signals include δ 4.85–5.20 ppm (lactone carbonyl protons) in ¹H-NMR and characteristic fragmentation patterns in HRMS . For quantification, reverse-phase HPLC with UV detection at 254 nm is recommended, using a C18 column and isocratic elution with acetonitrile/water (70:30) .

Q. How is the biosynthetic pathway of MPA lactone elucidated in Penicillium brevicompactum?

- Answer: The pathway involves a polyketide synthase (MpaC) producing 5-methylorsellinic acid (5-MOA), followed by hydroxylation via cytochrome P450 (MpaD) to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). The hydrolase domain (MpaE) then catalyzes lactonization to form 5,7-dihydroxy-4-methylphthalide (DHMP). Heterologous co-expression of mpaC and mpaDE in Aspergillus nidulans confirms this pathway . Transcriptional analysis via RT-PCR and metabolite profiling using LC-MS are critical for validation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the antitumor vs. immunosuppressive activities of MPA lactone derivatives?

- Answer: Structure-activity relationship (SAR) studies are essential. For example, derivatives with modified lactone rings (e.g., 7-hydroxy substitutions) show reduced immunosuppression while retaining antitumor activity. Use in vitro assays:

- Immunosuppression: Measure inhibition of inosine monophosphate dehydrogenase (IMPDH) in human lymphocytes.

- Antitumor activity: Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7).

Discrepancies arise due to differential IMPDH isoform sensitivity; prioritize derivatives with IC50 > 10 μM for IMPDH-II (immune cells) and < 1 μM for cancer cell lines .

Q. How to optimize heterologous production of MPA lactone in non-native fungal hosts?

- Answer: Use Aspergillus nidulans as a chassis, co-expressing mpaC (polyketide synthase) and mpaDE (fusion P450-hydrolase). Key parameters:

- Promoter selection: Inducible alcA promoter for tight regulation.

- Cultivation: Fed-batch fermentation with glucose limitation to avoid acetate toxicity.

- Metabolic engineering: Knockout competing pathways (e.g., pkaA to reduce secondary metabolite interference). Yield improvements (up to 2.5 g/L) are achievable via pH control (6.5–7.0) and dissolved oxygen >30% .

Q. What analytical approaches validate lactone ring stability under physiological conditions?

- Answer: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS). Monitor lactone hydrolysis to mycophenolic acid via:

- Kinetic studies: LC-MS/MS tracking m/z 321→153 (lactone) and m/z 320→207 (acid) transitions.

- Thermodynamic analysis: Calculate equilibrium constants (Keq) using van’t Hoff plots. Stability is pH-dependent; lactone predominates below pH 5.0 .

Methodological Challenges & Data Interpretation

Q. How to address low yield in enzymatic lactonization steps during in vitro synthesis?

- Answer: The hydrolase MpaE requires precise reaction conditions:

- Cofactors: Supplement Mn²⁺ (1 mM) to enhance catalytic efficiency.

- Substrate feeding: Maintain DHMB concentration < 50 μM to avoid feedback inhibition.

- Solvent system: Use tert-butanol/water (1:1) to solubilize hydrophobic intermediates. Yield increases from 15% to 65% with immobilized enzyme reactors (e.g., Eupergit® C) .

Q. What statistical methods reconcile conflicting data on MPA lactone’s pharmacokinetic variability?

- Answer: Population pharmacokinetic (PopPK) modeling with nonlinear mixed-effects (NLME) approaches accounts for covariates (e.g., albumin levels, renal function). Use NONMEM or Monolix software to analyze plasma concentration-time data. Key parameters:

- Inter-individual variability: Estimate using exponential error models.

- Covariate analysis: Bootstrap resampling (n=1000) to identify significant factors (e.g., CYP2C8 polymorphisms). .

Data Presentation Guidelines

- Tables: For structural comparisons, include columns for NMR shifts (¹H, ¹³C), HRMS m/z, and bioactivity data. Follow Mycologia guidelines: avoid vertical lines, use superscript footnotes (a, b) for experimental conditions .

- Figures: Depict biosynthetic pathways with ChemDraw®-generated structures and enzymatic steps labeled with EC numbers. Ensure 600 dpi resolution for publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.